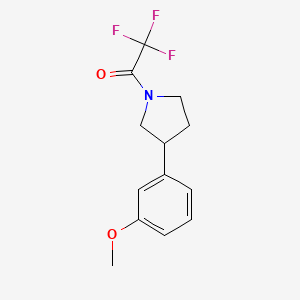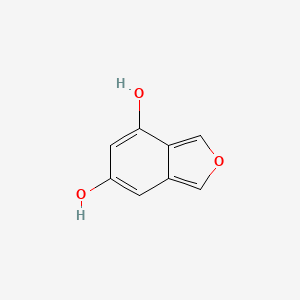
2-Benzofuran-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobenzofuran-4,6-diol is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. Isobenzofuran-4,6-diol, in particular, has garnered interest due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isobenzofuran-4,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cycloaddition reaction, where a diene and a dienophile react to form the benzofuran ring. For instance, the Diels-Alder reaction is often employed to synthesize benzofuran derivatives, including isobenzofuran-4,6-diol .
Industrial Production Methods: Industrial production of isobenzofuran-4,6-diol may involve multi-step processes starting from commercially available starting materials. These processes are optimized for high yield and purity, often involving catalytic reactions and purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Isobenzofuran-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert isobenzofuran-4,6-diol to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Isobenzofuran-4,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Isobenzofuran-4,6-diol is used in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isobenzofuran-4,6-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its biological effects.
Comparison with Similar Compounds
Isobenzofuran-4,6-diol can be compared with other benzofuran derivatives:
Similar Compounds: Benzofuran, 2,3-dihydrobenzofuran, and 4,5-dihydroxybenzofuran are some related compounds.
Properties
CAS No. |
722458-14-2 |
|---|---|
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-benzofuran-4,6-diol |
InChI |
InChI=1S/C8H6O3/c9-6-1-5-3-11-4-7(5)8(10)2-6/h1-4,9-10H |
InChI Key |
VFJHDXXCGLXOCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=COC=C21)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)
![2-Chloro-6-(methylthio)benzo[d]oxazole](/img/structure/B12866348.png)
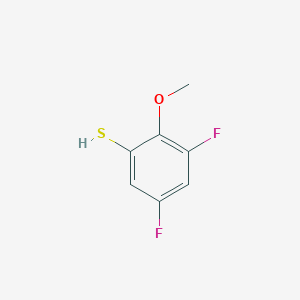
![2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)

![2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866356.png)

![2-Bromo-5-(methylthio)benzo[d]oxazole](/img/structure/B12866369.png)
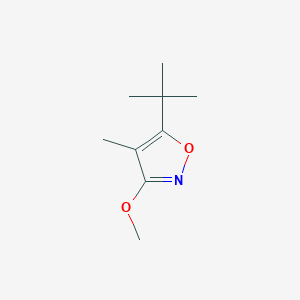
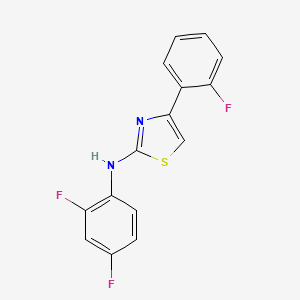
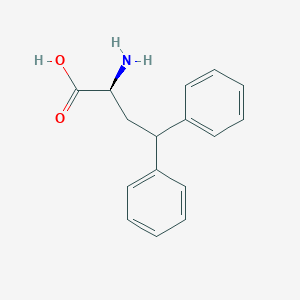
![3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12866386.png)
